2-(Propylamino)-4-phenoxy-1-butanol
Description
2-(Propylamino)-4-phenoxy-1-butanol is a synthetic organic compound characterized by a butanol backbone substituted with a propylamino group at position 2 and a phenoxy group at position 3. The hydroxyl group at position 1 introduces hydrogen-bonding capacity, distinguishing it from amide- or ketone-containing analogs .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-phenoxy-2-(propylamino)butan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-2-9-14-12(11-15)8-10-16-13-6-4-3-5-7-13/h3-7,12,14-15H,2,8-11H2,1H3 |
InChI Key |
PDCVDAAAOWQBRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCOC1=CC=CC=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Differences
- Backbone and Functional Groups: Prilocaine () features an amide-linked toluidine group, enhancing stability and prolonging its anesthetic effect compared to alcohol-containing compounds . Benzodioxol and Phenyl Ketones (): The ketone group in 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-butanone reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, likely increasing its lipophilicity and blood-brain barrier penetration . Ethylamino vs. Propylamino: The shorter ethyl chain in 2-(ethylamino)-1-phenylpentan-1-one () may reduce hydrophobic interactions compared to the propylamino group, affecting receptor binding affinity .
- Substituent Position: The 4-phenoxy group in the target compound may sterically hinder interactions compared to ortho-substituted analogs like Prilocaine, which has a toluidine group at position 2 .
- Applications: Prilocaine’s amide structure is critical for its local anesthetic action, while ketone-containing analogs in are linked to stimulant effects.
Research Findings and Implications
- Solubility and Reactivity: Hydroxyl groups (target compound) generally confer higher water solubility than amides (Prilocaine) or ketones (benzodioxol analog), though this may vary with phenoxy’s lipophilicity . Fluorinated acrylates () demonstrate how propylamino groups can be tailored for non-pharmaceutical uses, such as surfactants, highlighting the versatility of this substituent .
- Ethylamino-to-propylamino substitutions () illustrate how minor alkyl chain modifications can shift activity profiles, suggesting the target compound may exhibit unique pharmacological or toxicological behaviors .
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